![molecular formula C16H22N6O3 B2640862 1-(3-Hydroxypropyl)-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 922480-78-2](/img/structure/B2640862.png)
1-(3-Hydroxypropyl)-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
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Overview
Description
Synthesis Analysis
The synthesis of triazine derivatives often involves reactions with dienophiles . For example, 1,2,4-triazines can undergo a [2+2] cycloaddition reaction with activated aryloxyacetic acid derivatives to produce tris-β-lactams . Another method involves high-pressure conditions to achieve one-step condensation reactions .Molecular Structure Analysis
The molecular structure of triazines is a six-membered ring with three carbon atoms and three nitrogen atoms . The positions of the nitrogen atoms can vary, leading to different isomers such as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .Chemical Reactions Analysis
Triazines can undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . They can also participate in inverse electron-demand Diels–Alder reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of triazines can vary widely depending on their specific structures and substituents. For example, 2,4,6-tricyano-1,3,5-triazine has been found to have a high-pressure structure .Scientific Research Applications
Synthesis and Biological Activity
A range of studies have focused on synthesizing derivatives of compounds similar to 1-(3-Hydroxypropyl)-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione and examining their biological activities. For instance, novel heterocycles, including triazino purines, have been synthesized and tested for antitumor and vascular relaxing effects. Some derivatives exhibited considerable activity against certain leukemia strains and were studied for their vascular relaxing properties, although they didn't show potent activity in that area (Ueda et al., 1987). Similarly, the synthesis of new triazino and triazolo purine derivatives led to the identification of compounds with considerable antineoplastic, anti-HIV-1, and antimicrobial activities, with specific compounds showing potent activity against melanoma, lung cancer, breast cancer, and various microbial strains (Ashour et al., 2012).
Inhibitory and Pharmacological Enhancement
Some studies have synthesized derivatives as inhibitors for specific enzymes or as pharmacological enhancers. For instance, a series of 2-substituted derivatives were synthesized as inhibitors of d-amino acid oxidase (DAAO), with many compounds in this series being potent DAAO inhibitors. These inhibitors were found to be metabolically resistant to specific metabolic processes, and one particular compound demonstrated the ability to serve as a pharmacoenhancer, increasing the plasma levels of certain molecules when coadministered (Hin et al., 2015).
Structural and Chemical Properties
There is also research focused on the chemical synthesis, structural analysis, and characterization of similar compounds. Studies involving the synthesis of certain triazine derivatives, structural reassignment, and examination of their molecular structures, crystal structures, and various reaction pathways contribute valuable information about the chemical behavior, stability, and potential applications of these compounds in different scientific domains. For instance, the synthesis, spectroscopic studies, and crystal structure analysis of specific derivatives provide insights into their molecular arrangement, intermolecular interactions, and chemical reactivity (Abushamleh et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3-hydroxypropyl)-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3/c1-5-7-20-14(24)12-13(19(4)16(20)25)17-15-21(8-6-9-23)18-10(2)11(3)22(12)15/h5,11,23H,1,6-9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAQCFSCXWFVHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC=C)CCCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 43988641 |
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